molecular formula C21H24N2O2 B5868682 (2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B5868682
M. Wt: 336.4 g/mol
InChI Key: VBKVEUCPWXHSBF-VGOFMYFVSA-N
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Description

(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a propanoylamino group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multiple steps. One common method includes the following steps:

    Formation of the propanoylamino group: This can be achieved by reacting 4-aminophenyl with propanoyl chloride in the presence of a base such as pyridine.

    Coupling with 4-(propan-2-yl)phenyl: The intermediate product is then coupled with 4-(propan-2-yl)phenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the prop-2-enamide moiety: The final step involves the formation of the prop-2-enamide group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide moiety.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[4-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-20(24)22-18-10-12-19(13-11-18)23-21(25)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKVEUCPWXHSBF-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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